molecular formula C11H15NO4 B3439178 ethyl (3,5-dimethoxyphenyl)carbamate

ethyl (3,5-dimethoxyphenyl)carbamate

Cat. No.: B3439178
M. Wt: 225.24 g/mol
InChI Key: VIZPOUZKKBQEHI-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethoxyphenyl)carbamate is a synthetic carbamate derivative of significant interest in medicinal chemistry and drug discovery research. Carbamates are renowned for their proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds, making them valuable scaffolds and peptidomimetics in pharmaceutical development . This compound features a 3,5-dimethoxyphenyl group, a structural motif present in various biologically active molecules. Researchers utilize this chemical as a key intermediate in the synthesis of more complex compounds. Its carbamate group can be employed to modulate the biological and pharmacokinetic properties of parent molecules, potentially improving metabolic stability and bioavailability . The dimethoxyphenyl structure is a common feature in compounds investigated for a range of therapeutic applications, including as potential inhibitors of tubulin polymerization for antitumor research . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl N-(3,5-dimethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZPOUZKKBQEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural Analogues with Varying Substituents

Substituent Effects on the Aromatic Ring
  • Ethyl (3-Benzyl-5-Hydroxyphenyl)Carbamate (3f) :

    • Substituents: Benzyl and hydroxyl groups ().
    • Physical Properties: Melting point 167–168°C, HRMS [M+H]+: 272.1263.
    • Synthesis Yield: 49%, indicating moderate efficiency .
    • Application: Investigated as an antitubercular agent.
  • Methyl (3-Hydroxyphenyl)Carbamate :

    • Substituents: Hydroxyl group ().
    • CAS: 13683-89-1. Lacks methoxy groups, reducing steric hindrance.
    • Use: General industrial applications (e.g., intermediates) .
  • Methyl N-(3,5-Dichlorophenyl)Carbamate :

    • Substituents: Chlorine atoms ().
    • Molecular Weight: 220.05 g/mol.
    • Application: Pesticide (e.g., fungicide), demonstrating how electron-withdrawing groups alter bioactivity .
Variations in the Ester Group
  • Benzyl (3-Benzyl-5-Hydroxyphenyl)Carbamate (3d) :

    • Ester Group: Benzyl.
    • Yield: 47%, HRMS [M+H]+: 334.1424.
    • Higher molecular weight and lipophilicity compared to ethyl derivatives .
  • tert-Butyl (3,5-Dimethoxyphenyl)Carbamate (S10): Ester Group: tert-Butyl (). Synthesis: Uses tert-butanol, providing steric protection for sensitive functional groups .

Key Observations :

  • Antimicrobial vs. Agricultural Use : Ethyl (3-benzyl-5-hydroxyphenyl)carbamate (antitubercular) and chlorpropham (herbicide) illustrate how substituent choice directs application .
  • Toxicity Profile: Ethyl carbamate (EC) in alcoholic beverages poses carcinogenic risks (MOE < 10,000 indicates concern), whereas complex derivatives like ethyl (3,5-dimethoxyphenyl)carbamate may exhibit reduced toxicity due to structural modifications .

Q & A

Q. How can researchers optimize the synthesis of ethyl (3,5-dimethoxyphenyl)carbamate to improve yield and purity?

Methodological Answer:

  • Reaction Parameter Optimization : Use factorial design experiments to systematically test variables such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and reaction time (12–48 hours). This approach identifies interactions between variables that maximize yield .
  • Intermediate Characterization : Monitor intermediates via HPLC or NMR to ensure stepwise purity, as impurities in early stages can cascade into final product degradation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate carbamate formation while minimizing side reactions like hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the carbamate linkage and methoxy group positions. Compare chemical shifts with analogous compounds (e.g., methyl (3-hydroxyphenyl)carbamate, δ 3.7 ppm for methoxy groups) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods using spiked samples to confirm resolution from byproducts .
  • Mass Spectrometry : High-resolution MS (ESI+) can confirm molecular weight (theoretical [M+H]⁺ = 256.1) and detect isotopic patterns consistent with methoxy groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 7 days. Quantify degradation via HPLC and identify products (e.g., hydrolysis to 3,5-dimethoxyaniline) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 4°C). Activation energy calculations reveal susceptibility to thermal degradation .

Advanced Research Questions

Q. What computational strategies can predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase) or receptors. Prioritize docking poses with favorable ΔG values (< -7 kcal/mol) and validate with MD simulations .
  • Quantum Mechanical Calculations : Apply DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions that influence reactivity .
  • AI-Driven Screening : Train neural networks on carbamate bioactivity datasets (e.g., ChEMBL) to predict off-target interactions or ADMET properties .

Q. How should researchers design in vivo studies to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Preclinical Models : Begin with Caenorhabditis elegans or zebrafish for rapid toxicity screening. Dose ranges (1–100 µM) can identify acute effects .
  • Rodent Pharmacokinetics : Administer orally (10–50 mg/kg) and collect plasma samples at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies bioavailability and metabolite formation (e.g., glucuronide conjugates) .
  • Tissue Distribution : Use radiolabeled 14^{14}C-carbamate to track accumulation in target organs (e.g., liver, brain) via autoradiography .

Q. How can contradictory data in mechanistic studies of this compound be resolved?

Methodological Answer:

  • Orthogonal Assays : If enzyme inhibition results conflict (e.g., IC₅₀ variability), validate with fluorometric assays (e.g., Caliper LabChip) and isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Probe Experiments : Use site-directed mutagenesis on putative target residues (e.g., Ser203 in acetylcholinesterase) to confirm binding specificity .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., normalized IC₅₀ values) and assess batch effects (e.g., solvent/DMSO concentration differences) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3,5-dimethoxyphenyl)carbamate
Reactant of Route 2
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ethyl (3,5-dimethoxyphenyl)carbamate

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